molecular formula C26H19FN4O4S B3013396 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide CAS No. 536711-09-8

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

Cat. No. B3013396
CAS RN: 536711-09-8
M. Wt: 502.52
InChI Key: KWJVPUALCSXLMB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C26H19FN4O4S and its molecular weight is 502.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

Several studies have focused on the development of compounds with potential antitumor activity. For instance, novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing biologically active moieties have been synthesized to evaluate their antitumor activities, with some showing effectiveness greater than reference drugs like doxorubicin (Alqasoumi et al., 2009). Additionally, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, with some compounds exhibiting potent inhibition of human DHFR and tumor cell growth (Gangjee et al., 2007).

Enzyme Inhibitors

Compounds have also been explored for their potential as enzyme inhibitors, targeting enzymes such as thymidylate synthase and dihydrofolate reductase, crucial for DNA synthesis and cellular replication. For example, potent dual inhibitors with a thieno[2,3-d]pyrimidine scaffold have been identified, demonstrating significant inhibitory activity against these enzymes (Gangjee et al., 2008).

Structural and Molecular Docking Studies

Structural studies, including crystallography and molecular docking, play a crucial role in understanding the interactions between these compounds and their biological targets. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their conformation and potential interactions with biological molecules (Subasri et al., 2016). Moreover, quantum chemical insights into the structure, NBO analysis, and molecular docking of novel anti-COVID-19 molecules have been conducted, indicating potential antiviral potency through docking against SARS-CoV-2 protein (Mary et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O4S/c27-15-5-8-17(9-6-15)31-25(33)24-23(18-3-1-2-4-19(18)29-24)30-26(31)36-14-22(32)28-16-7-10-20-21(13-16)35-12-11-34-20/h1-10,13,29H,11-12,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJVPUALCSXLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide

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